4-Methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine
Description
Properties
IUPAC Name |
1-(benzenesulfonyl)-4-methylpyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2S/c1-11-7-9-15-14-13(11)8-10-16(14)19(17,18)12-5-3-2-4-6-12/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVMGQUXEEFPDCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CN(C2=NC=C1)S(=O)(=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00736458 | |
| Record name | 1-(Benzenesulfonyl)-4-methyl-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00736458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1227270-73-6 | |
| Record name | 1-(Benzenesulfonyl)-4-methyl-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00736458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
N1 Sulfonylation
Protection of the N1 nitrogen with a phenylsulfonyl group is critical for subsequent functionalization. This is achieved using benzenesulfonyl chloride under basic conditions (e.g., NaH in DMF).
Reaction Conditions
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| N1 Protection | Benzenesulfonyl chloride, NaH, DMF, 0°C → rt | 85–92% |
The resulting 1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine (8 ) serves as a stable intermediate for further substitutions.
Palladium-catalyzed Suzuki-Miyaura coupling enables the introduction of methyl groups at position 4. A halogenated intermediate (e.g., 4-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine) reacts with methylboronic acid under optimized conditions.
Representative Protocol
Nitration-Reduction-Alkylation Sequence
An alternative route involves nitration at position 4, followed by reduction to an amine and subsequent methylation:
-
Nitration : Treatment with trimethylammonium nitrate in H₂SO₄ introduces a nitro group.
-
Reduction : Catalytic hydrogenation (H₂, Pd/C) converts the nitro group to NH₂.
-
Methylation : Eschweiler-Clarke reaction with formaldehyde and formic acid yields the 4-methyl derivative.
Key Data
| Step | Reagents | Temperature | Yield |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | 0°C | 65% |
| Reduction | H₂, Pd/C | rt | 90% |
| Methylation | HCHO, HCOOH | 100°C | 82% |
Regioselective Functionalization Challenges
The electron-deficient nature of the pyrrolo[2,3-b]pyridine ring complicates direct electrophilic substitution. Strategies to enhance reactivity include:
Directed Ortho-Metalation
Using a directing group (e.g., sulfonyl) enables selective lithiation at position 4. Subsequent quenching with methyl iodide introduces the methyl group.
Conditions :
Halogenation Followed by Cross-Coupling
Iodination at position 4 (via Finkelstein reaction) facilitates Suzuki coupling with methylboronic acid:
Example :
-
Substrate : 4-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine
-
Iodination : NaI, CuI, DMF, 120°C
-
Coupling : Pd(OAc)₂, SPhos, K₃PO₄, methylboronic acid
Industrial-Scale Considerations
For bulk synthesis, continuous flow reactors and automated platforms improve reproducibility. Key parameters include:
| Parameter | Optimal Value | Impact |
|---|---|---|
| Temperature | 80–100°C | Maximizes reaction rate |
| Catalyst Loading | 2 mol% Pd | Balances cost and efficiency |
| Solvent | Toluene/Water (3:1) | Enhances solubility and phase separation |
Analytical Validation
Structural confirmation relies on spectroscopic techniques:
NMR (400 MHz, CDCl₃)
-
4-CH₃ : δ 2.48 (s, 3H)
-
Phenylsulfonyl Protons : δ 7.62–8.02 (m, 5H)
IR (KBr)
-
S=O Stretch : 1350 cm⁻¹, 1165 cm⁻¹
Mass Spec
Chemical Reactions Analysis
Types of Reactions
4-Methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine can undergo various types of chemical reactions, including:
Oxidation: The phenylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to remove the phenylsulfonyl group, yielding a simpler pyrrolo[2,3-b]pyridine derivative.
Substitution: The methyl and phenylsulfonyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce simpler pyrrolo[2,3-b]pyridine derivatives .
Scientific Research Applications
4-Methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme activity and protein interactions.
Industry: It may be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets. The phenylsulfonyl group can form strong interactions with proteins, potentially inhibiting enzyme activity or modulating receptor function. The pyrrolo[2,3-b]pyridine core can interact with nucleic acids, affecting gene expression and cellular processes .
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
*Calculated based on molecular formula C₁₄H₁₃N₂O₂S.
Key Observations:
Substituent Position and Activity: The 4-position is critical for target binding. Methyl groups at the 4- or 2-position (e.g., 4-Methyl vs. 4-Chloro-2-methyl) alter steric profiles. The 4-methyl variant avoids steric clashes in hydrophobic pockets, as seen in FGFR1 binding studies .
Biological Activity :
- Compounds with thiazolyl-indole substituents (e.g., 3f in ) exhibit potent antitumor activity via CDK1 inhibition, whereas simpler sulfonyl derivatives (e.g., 4-Methyl-1-(phenylsulfonyl)) are more likely kinase hinge binders .
Physicochemical and Pharmacokinetic Properties
Table 2: Comparative Physicochemical Data
| Compound | XLogP | Hydrogen Bond Acceptors | Rotatable Bonds | Solubility (Predicted) |
|---|---|---|---|---|
| 4-Methyl-1-(phenylsulfonyl) derivative | ~2.8* | 3 | 2 | Moderate (logS ≈ -4.5) |
| 4-Chloro-1-(phenylsulfonyl) derivative | 3.1 | 3 | 2 | Low (logS ≈ -5.2) |
| 4-Chloro-2-methyl-1-(phenylsulfonyl) | 3.4 | 3 | 2 | Very low |
*Estimated using fragment-based methods.
- The methyl group in 4-Methyl-1-(phenylsulfonyl) reduces XLogP compared to chloro analogues, suggesting better aqueous solubility.
- All sulfonyl derivatives exhibit low rotatable bond counts (2), favoring membrane permeability but limiting conformational flexibility for target engagement .
Biological Activity
4-Methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, cytotoxicity, and therapeutic potential against various diseases.
- Molecular Formula : C14H12N2O2S
- Molecular Weight : 272.32 g/mol
- CAS Number : 1227270-73-6
Research indicates that compounds similar to this compound may exert their biological effects through several mechanisms:
- Inhibition of Kinase Activity : Certain derivatives have shown to inhibit kinases involved in cancer progression, such as Aurora-A kinase. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions like rheumatoid arthritis.
- Cytotoxicity Against Cancer Cells : Preliminary studies suggest significant cytotoxic effects against various cancer cell lines, indicating potential as an anticancer agent.
Biological Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 (Breast Cancer) | 3.79 | Cell cycle arrest |
| SF-268 (Brain Cancer) | 12.50 | Apoptosis induction |
| NCI-H460 (Lung Cancer) | 42.30 | Inhibition of proliferation |
Case Study 1: Anticancer Activity
A study evaluated the anticancer properties of this compound against the MCF7 breast cancer cell line. The compound exhibited an IC50 value of 3.79 µM, indicating potent cytotoxicity. The mechanism was linked to the induction of apoptosis and inhibition of cell proliferation.
Case Study 2: Anti-inflammatory Potential
In a separate investigation focusing on inflammatory diseases, the compound demonstrated efficacy in reducing pro-inflammatory cytokines in vitro. This suggests a possible role in treating conditions like rheumatoid arthritis by modulating immune responses.
Research Findings
Recent literature highlights the following findings regarding the biological activity of similar pyrrolopyridine derivatives:
- Aurora-A Kinase Inhibition : Compounds structurally related to this class have been shown to inhibit Aurora-A kinase with IC50 values as low as 0.067 µM, underscoring their potential in targeted cancer therapies.
- Cytotoxicity Profiles : Various studies report IC50 values ranging from sub-micromolar to micromolar concentrations against different cancer cell lines, indicating a broad spectrum of activity.
Q & A
Q. What are the common synthetic routes for 4-Methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine, and what key reaction conditions influence yield?
The synthesis typically involves sulfonylation of the pyrrolopyridine core. A representative method (adapted for the target compound) includes:
- Step 1 : Reacting the base heterocycle (e.g., 4-chloro-1H-pyrrolo[2,3-b]pyridine) with a sulfonyl chloride (e.g., p-toluenesulfonyl chloride) under basic conditions (NaOH) in dichloromethane at 273 K .
- Step 2 : Purification via suspension in methanol and filtration. Key factors affecting yield include temperature control (e.g., maintaining 273 K during sulfonylation), stoichiometric ratios of reagents, and choice of base. Catalytic systems like Pd(PPh₃)₄ in cross-coupling steps (for related derivatives) also improve efficiency .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and purity. For example, aromatic proton signals in the range of δ 7.2–8.5 ppm indicate phenylsulfonyl groups .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ peak at m/z 307.04 for C₁₄H₁₁ClN₂O₂S analogs) .
- X-ray Crystallography : Resolves π-π interactions (e.g., 3.623 Å between phenyl rings) and dihedral angles (e.g., 79.6° between sulfonyl and core rings), critical for structural validation .
Q. What preliminary biological activities have been reported for this compound and its analogs?
- Kinase Inhibition : Analogous sulfonylated pyrrolopyridines show activity as FGFR (Fibroblast Growth Factor Receptor) inhibitors, with IC₅₀ values in the nanomolar range .
- Receptor Interactions : Derivatives interact with ATP-binding pockets of tyrosine kinases, confirmed via competitive binding assays .
- Anticancer Potential : Structural analogs exhibit antiproliferative effects in vitro, though mechanisms remain under investigation .
Advanced Research Questions
Q. How can researchers optimize the multi-step synthesis of this compound to improve yield and purity?
- Catalyst Optimization : Use Pd(PPh₃)₄ for Suzuki-Miyaura couplings (e.g., attaching aryl groups at position 3), achieving >80% yield in related syntheses .
- Solvent Selection : Polar aprotic solvents (e.g., THF, dioxane) enhance reaction homogeneity, while methanol precipitation removes unreacted starting materials .
- Temperature Gradients : Stepwise heating (e.g., 0°C → rt → 105°C) minimizes side reactions in halogenation and sulfonylation steps .
Q. What strategies are employed to resolve contradictions in structure-activity relationship (SAR) studies among pyrrolo[2,3-b]pyridine derivatives?
- Substituent Scanning : Systematic replacement of groups (e.g., chloro → fluoro at position 4) reveals halogen-dependent potency shifts. For example, fluoro analogs show enhanced metabolic stability but reduced solubility .
- Crystallographic Overlays : Comparing X-ray structures of active vs. inactive analogs identifies critical interactions (e.g., sulfonyl group orientation affecting kinase binding) .
- Bioisosteric Replacement : Replacing the phenylsulfonyl group with benzylsulfonyl in analogs retains activity while improving pharmacokinetics .
Q. How do crystallographic studies inform the understanding of this compound’s molecular interactions?
- π-π Stacking : The phenylsulfonyl group participates in π-π interactions (3.6–3.8 Å distances) with adjacent aromatic systems, stabilizing crystal packing and potentially influencing target binding .
- Hydrophobic Pocket Fit : Dihedral angles (e.g., 79.6° between core and sulfonyl groups) determine spatial compatibility with kinase active sites, as validated in FGFR1 co-crystallization studies .
Q. What role does computational modeling play in predicting the bioactivity of this compound?
- Molecular Docking : AutoDock or Schrödinger simulations predict binding affinities to kinases (e.g., FGFR1, JAK2) by assessing hydrogen bonds between the sulfonyl group and conserved lysine residues .
- ADMET Profiling : QSAR models evaluate logP (∼2.5 for analogs) and polar surface area (∼90 Ų) to optimize bioavailability and blood-brain barrier penetration .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
